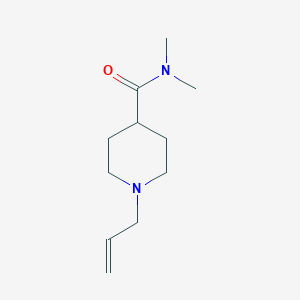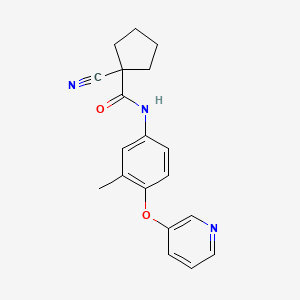
N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide, commonly known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a chemical compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
DPCPX has been used in various scientific research applications, including studies on the adenosine system, cardiovascular system, and central nervous system. It has been shown to have potential therapeutic applications for cardiovascular diseases, such as hypertension and ischemia-reperfusion injury. Additionally, DPCPX has been studied for its potential role in the treatment of neurological disorders, such as Parkinson's disease and epilepsy.
Mécanisme D'action
DPCPX acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in the regulation of various physiological processes, including cardiovascular function, neurotransmission, and inflammation. By blocking the adenosine A1 receptor, DPCPX can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of myocardial infarct size, and the modulation of neurotransmitter release. Additionally, DPCPX has been shown to have potential anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor without affecting other adenosine receptors. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several potential future directions for the study of DPCPX. One area of interest is the potential therapeutic applications of DPCPX for neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of DPCPX and its potential role in modulating the adenosine system. Finally, the development of more potent and selective adenosine A1 receptor antagonists may provide new opportunities for the study of this receptor and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DPCPX involves the reaction of 1-(2-deoxy-β-D-ribofuranosyl)-3,7-dimethylxanthine with 1,3-dimethyl-2-nitrobenzene in the presence of sodium hydride. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to form DPCPX.
Propriétés
IUPAC Name |
N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-7-13-8-5-10(6-9-13)11(14)12(2)3/h4,10H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFPVTFBIQVYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)



![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)


![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)

![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)